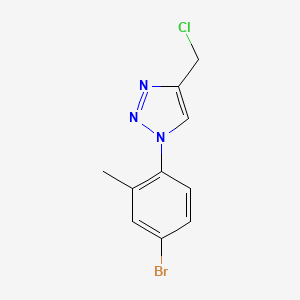
(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine
概要
説明
(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine: is an organic compound that features a pyrazole ring substituted with an ethyl group, a pyridine ring, and a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution with Pyridine: The pyridine ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative and a halogenated pyrazole.
Introduction of the Ethyl Group: The ethyl group can be added through an alkylation reaction using an appropriate alkyl halide.
Attachment of the Methanamine Group: The methanamine group can be introduced via reductive amination, where the corresponding aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Imines, nitriles.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Pharmacology: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory pathways.
Biological Probes: It can be used as a probe to study enzyme activity and receptor binding.
Industry
Materials Science: The compound is explored for its potential in creating advanced materials with specific electronic, optical, or mechanical properties.
作用機序
The mechanism by which (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine exerts its effects depends on its application:
Pharmacological Action: It may interact with specific receptors or enzymes, modulating their activity through binding interactions.
Catalytic Action: As a ligand, it can stabilize transition states and facilitate chemical transformations.
類似化合物との比較
Similar Compounds
(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine: Similar structure but with the pyridine ring at a different position.
(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
Positional Isomerism: The position of the pyridine ring can significantly affect the compound’s reactivity and binding properties.
Substituent Effects: The presence of an ethyl group versus a methyl group can influence the compound’s steric and electronic properties, affecting its overall behavior in chemical and biological systems.
特性
IUPAC Name |
(1-ethyl-3-pyridin-4-ylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-15-8-10(7-12)11(14-15)9-3-5-13-6-4-9/h3-6,8H,2,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBRQOBZJGSLKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=NC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1471730.png)


![6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol](/img/structure/B1471735.png)

![1-{[(Propan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1471737.png)




![2-[2-(4-Oxopiperidin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B1471746.png)



